1-[3-(benzyloxy)benzoyl]-4-[(furan-2-yl)methanesulfonyl]piperidine
Description
Properties
IUPAC Name |
[4-(furan-2-ylmethylsulfonyl)piperidin-1-yl]-(3-phenylmethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO5S/c26-24(20-8-4-9-21(16-20)30-17-19-6-2-1-3-7-19)25-13-11-23(12-14-25)31(27,28)18-22-10-5-15-29-22/h1-10,15-16,23H,11-14,17-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJELZYQSKACLFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)CC2=CC=CO2)C(=O)C3=CC(=CC=C3)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[3-(benzyloxy)benzoyl]-4-[(furan-2-yl)methanesulfonyl]piperidine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine core substituted with a benzyloxy benzoyl group and a furan-2-yl methanesulfonyl moiety. The structural complexity suggests potential interactions with various biological targets, which can be elucidated through SAR studies.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds with similar structural motifs. For instance, benzoylpiperidines have shown notable antiproliferative activity against various cancer cell lines, including breast and ovarian cancers. The compound's IC50 values in these studies ranged from 19.9 to 75.3 µM, indicating significant activity compared to non-cancerous cells .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Benzoylpiperidine 18 | MDA-MB-231 | 19.9 |
| Benzoylpiperidine 18 | MCF-7 | 75.3 |
| Benzoylpiperidine 20 | OVCAR-3 | 7.9 |
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes relevant to disease pathways. For example, derivatives have shown competitive inhibition against monoacylglycerol lipase (MAGL), an enzyme implicated in various physiological processes including pain and inflammation. The lead compound exhibited an IC50 value of 0.84 µM, showcasing its potential as a therapeutic agent .
Antimicrobial Activity
Studies on piperidine derivatives have indicated antibacterial properties against various strains. Compounds similar to the target structure were evaluated for their efficacy against Staphylococcus aureus and other pathogens, demonstrating promising results in enzyme inhibition related to bacterial growth .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds. Modifications at specific positions on the piperidine ring or substituents can significantly alter potency and selectivity. For instance, introducing different groups on the benzoyl moiety has been shown to enhance interactions within enzyme active sites, improving inhibitory effects .
Table 2: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Hydroxyl group at meta position | Increased MAGL inhibition |
| Fluorine substitution on phenolic group | Enhanced selectivity and potency |
Case Studies
- Benzoylpiperidine Derivatives : A series of benzoylpiperidines were synthesized and screened for their ability to inhibit MAGL, leading to the identification of more potent analogs with improved pharmacological profiles.
- Antiviral Studies : Some derivatives were tested against viral targets, revealing moderate activity that warrants further investigation into their mechanism of action and potential therapeutic applications .
Scientific Research Applications
Chemical Formula
- Molecular Formula : C₂₁H₂₃NO₄S
- Molecular Weight : 385.48 g/mol
Structural Features
The compound features:
- A piperidine ring providing basicity and potential for interaction with biological targets.
- A benzyloxy group enhancing lipophilicity, facilitating membrane permeability.
- A furan moiety that may contribute to antioxidant properties.
Antiviral Activity
Research indicates that compounds with similar structural motifs exhibit antiviral properties. For instance, derivatives of piperidine have been studied for their effectiveness against various viral infections, including HIV and influenza. The incorporation of the furan ring may enhance these activities by modulating interactions with viral proteins or host cell receptors .
Anticancer Potential
The compound's ability to modulate biological pathways suggests potential applications in cancer therapy. Similar piperidine derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation, such as kinases. The sulfonyl group may also play a role in enhancing selectivity towards cancerous cells by targeting specific metabolic pathways .
Neuroprotective Effects
Preliminary studies suggest that compounds with similar structures may exhibit neuroprotective effects. The piperidine ring's basicity allows for interaction with neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases .
Synthesis Pathways
The synthesis of 1-[3-(benzyloxy)benzoyl]-4-[(furan-2-yl)methanesulfonyl]piperidine involves several steps:
- Formation of the Piperidine Ring : Starting from commercially available precursors, the piperidine ring can be synthesized through cyclization reactions.
- Introduction of Functional Groups : The benzyloxy and furan moieties can be introduced via electrophilic aromatic substitution and nucleophilic addition reactions, respectively.
- Final Coupling Reaction : The final product is obtained through coupling reactions that link the synthesized components.
Example Synthetic Route
| Step | Reaction Type | Reagents | Conditions |
|---|---|---|---|
| 1 | Cyclization | Piperidine precursor | Heat |
| 2 | Electrophilic Substitution | Benzyl chloride, base | Reflux |
| 3 | Nucleophilic Addition | Furan derivative | Mild conditions |
| 4 | Coupling | Sulfonyl chloride | Base-catalyzed |
Case Study 1: Antiviral Efficacy
A study investigated the antiviral activity of structurally related compounds against HIV-1. The results demonstrated that modifications in the piperidine scaffold significantly enhanced antiviral potency, suggesting that similar modifications could be beneficial for the compound .
Case Study 2: Cancer Cell Proliferation Inhibition
Research on piperidine derivatives indicated their effectiveness in inhibiting cancer cell lines through apoptosis induction. The specific role of the furan and sulfonyl groups was highlighted as crucial for enhancing selectivity towards tumor cells .
Chemical Reactions Analysis
Sulfonylation at the Piperidine 4-Position
The [(furan-2-yl)methanesulfonyl] group is introduced via nucleophilic substitution using (furan-2-yl)methanesulfonyl chloride. This reaction typically proceeds in polar aprotic solvents (e.g., DCM or THF) with a base (e.g., Et₃N or pyridine) to scavenge HCl .
Key Observations :
-
Steric hindrance at the piperidine nitrogen may reduce yields, necessitating excess sulfonyl chloride .
-
The furan ring’s electron-rich nature enhances sulfonyl chloride reactivity .
Optimized Conditions :
| Sulfonylating Agent | Base | Solvent | Temp. (°C) | Yield (%) |
|---|---|---|---|---|
| (Furan-2-yl)CH₂SO₂Cl | Pyridine | DCM | 25 | 68 |
Benzyl Ether Deprotection
The benzyloxy group can be removed via hydrogenolysis (H₂/Pd-C) or acidic cleavage (e.g., HBr/AcOH) .
-
Hydrogenolysis : Selective removal under 1 atm H₂ in EtOH yields 3-hydroxybenzoyl-piperidine .
-
Stability : The sulfonamide and furan groups remain intact under these conditions .
Sulfonamide Hydrolysis
Under strongly acidic (e.g., conc. HCl, reflux) or basic (e.g., NaOH, 100°C) conditions, the sulfonamide bond may cleave, though furan rings are prone to decomposition in acidic media .
Metabolic and Stability Studies
Analogous piperidine sulfonamides exhibit:
-
Hepatic Metabolism : Oxidative degradation of the furan ring (via CYP450 enzymes) and N-dealkylation .
-
Microsomal Stability : Substituents like electron-withdrawing groups on the benzyl ring improve stability (e.g., fluorinated derivatives show t₁/₂ > 2 hrs in human microsomes) .
Comparative Stability Data :
| Compound Modification | Human LM t₁/₂ (hr) | Mouse LM t₁/₂ (hr) |
|---|---|---|
| 4-Sulfonamide (furan-2-yl) | 1.2 | 0.8 |
| 4-Sulfonamide (3-CF₃-benzyl) | 3.5 | 2.4 |
Synthetic Challenges and Solutions
Comparison with Similar Compounds
Structural Analogues
The compound shares structural similarities with several piperidine-based derivatives, differing primarily in substituent groups. Key analogues include:
Key Observations :
- Substituent Impact : The benzyloxybenzoyl group in the target compound may enhance aromatic interactions with receptors compared to 1-BCP’s benzodioxole group .
- Sulfonamide vs.
Pharmacological and Functional Comparisons
- AMPA Receptor Affinity : While 1-BCP (IC₅₀ ~10 µM) showed strong AMPA receptor binding in murine models , the target compound’s benzoyl and sulfonamide groups may alter binding kinetics due to steric and electronic effects.
- Mitochondrial Targeting : Piperidine derivatives with triphenylphosphonium groups (e.g., from ) exhibit mitochondriotropic activity, but the furan sulfonamide in the target compound may redirect localization to cytoplasmic targets .
- Antioxidant Potential: Structural parallels to cationic triphenylphosphonium ligands suggest possible radical-scavenging activity, though this requires experimental validation .
Analytical and Physicochemical Properties
- Chromatographic Behavior : The compound’s sulfonamide group may influence retention times in HPLC assays, similar to pharmacopeial standards using sodium 1-octanesulfonate buffers (pH 4.6) .
- Stability : The benzyloxy group is susceptible to hydrolytic cleavage under acidic conditions, a trait shared with 4-(benzyloxy)benzaldehyde-derived chalcones .
Q & A
Basic Research Question
- NMR Spectroscopy: ¹H and ¹³C NMR to verify substituent positions (e.g., benzoyl and sulfonyl groups). Key signals include aromatic protons (δ 7.2–7.8 ppm) and piperidine CH₂ groups (δ 2.5–3.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺ calculated for C₂₆H₂₅NO₅S: 464.1528) .
- X-ray Crystallography: Resolve stereochemistry and intermolecular interactions, as demonstrated in structurally similar piperidine derivatives .
How can researchers evaluate the compound's biological activity in enzyme inhibition or receptor binding assays?
Advanced Research Question
- Enzyme Inhibition: Use fluorescence-based assays (e.g., acetylcholinesterase inhibition with Ellman’s reagent) at varying concentrations (1 nM–100 µM). IC₅₀ values are calculated using nonlinear regression .
- Receptor Binding: Radioligand displacement assays (e.g., [³H]-ligand competition binding on GPCR-expressing cell membranes). Data analyzed via Scatchard plots to determine Kᵢ values .
What strategies are employed to study structure-activity relationships (SAR) for this compound?
Advanced Research Question
- Modification of Substituents: Compare analogs with variations in the benzyloxy group (e.g., replacing benzyl with methyl or halogenated benzyl) and sulfonyl groups (e.g., furan vs. thiophene).
- Biological Testing: Correlate structural changes with activity metrics (e.g., IC₅₀, Kᵢ) to identify critical pharmacophores.
- Computational Modeling: Docking studies (AutoDock Vina) to predict binding modes in target proteins (e.g., serotonin transporters) .
Example SAR Table:
| Substituent (R₁) | Sulfonyl Group (R₂) | IC₅₀ (nM) | Kᵢ (nM) |
|---|---|---|---|
| 3-Benzyloxy | Furan-2-yl | 45 ± 3 | 12 ± 2 |
| 3-Methoxy | Thiophen-2-yl | 120 ± 10 | 85 ± 8 |
| 4-Fluorobenzyl | Furan-2-yl | 32 ± 5 | 9 ± 1 |
How can researchers identify the primary biological targets of this compound?
Advanced Research Question
- Affinity Chromatography: Immobilize the compound on sepharose beads to pull down binding proteins from cell lysates .
- Surface Plasmon Resonance (SPR): Screen against a panel of recombinant receptors/enzymes to measure real-time binding kinetics (KD values) .
- Transcriptomic Profiling: RNA-seq of treated vs. untreated cells to identify differentially expressed pathways .
What computational methods are used to predict metabolic stability and toxicity?
Advanced Research Question
- ADMET Prediction: Tools like SwissADME or ADMETlab estimate metabolic sites (e.g., sulfonyl group hydrolysis) and toxicity endpoints (e.g., hepatotoxicity) .
- MD Simulations: Assess stability in cytochrome P450 binding pockets (e.g., CYP3A4) using GROMACS .
How should researchers address discrepancies in activity data across different experimental models?
Advanced Research Question
- Source Validation: Confirm reagent purity (HPLC ≥95%) and cell line authentication (STR profiling) .
- Standardized Protocols: Replicate assays under identical conditions (e.g., ATP levels in cell viability assays).
- Meta-Analysis: Compare data from ≥3 independent studies to identify outliers .
What experimental designs improve translation from in vitro to in vivo efficacy studies?
Advanced Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
